molecular formula C12H18N2O2 B13345741 3-Tert-butyl-6-cyclobutyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

3-Tert-butyl-6-cyclobutyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13345741
M. Wt: 222.28 g/mol
InChI Key: IQOMQXRKHHETDY-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-6-cyclobutylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a pyrimidine ring substituted with a tert-butyl group at the 3-position and a cyclobutyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-6-cyclobutylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a tert-butyl-substituted pyrimidine precursor with a cyclobutyl-containing reagent. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-6-cyclobutylpyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or cyclobutyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated pyrimidine rings.

Scientific Research Applications

3-(tert-Butyl)-6-cyclobutylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-6-cyclobutylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(tert-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a cyclobutyl group.

    3-(tert-Butyl)-6-phenylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a phenyl group instead of a cyclobutyl group.

Uniqueness

3-(tert-Butyl)-6-cyclobutylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

3-tert-butyl-6-cyclobutyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)14-10(15)7-9(13-11(14)16)8-5-4-6-8/h7-8H,4-6H2,1-3H3,(H,13,16)

InChI Key

IQOMQXRKHHETDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=O)C=C(NC1=O)C2CCC2

Origin of Product

United States

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